molecular formula C12H19N3 B1489540 Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine CAS No. 392330-25-5

Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine

Cat. No.: B1489540
CAS No.: 392330-25-5
M. Wt: 205.3 g/mol
InChI Key: CUGFKSMLJYKCPL-UHFFFAOYSA-N
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Description

“Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine” is a complex organic compound. It contains a pyridine ring and two piperidine rings, which are interconnected . This compound is part of a larger family of compounds known as imidazoles, which are five-membered heterocyclic compounds containing three carbon atoms, two nitrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, a related compound, N-(pyridin-4-yl)pyridin-4-amine and its derivatives were synthesized and their arrangement in the interlayer space of zirconium sulfophenylphosphonate was studied . The synthesis of these compounds often requires specialized techniques and careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The arrangement of these groups can significantly influence the properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and varied. The presence of multiple functional groups provides numerous sites for potential reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its precise molecular structure. Imidazole compounds are generally soluble in water and other polar solvents .

Future Directions

The future research directions for “Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine” could include further exploration of its synthesis, characterization, and potential applications. Given the interest in imidazole compounds for their diverse biological activities, this compound could be of interest in various fields .

Properties

IUPAC Name

N-methyl-1-(1-pyridin-4-ylpiperidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-13-10-11-4-8-15(9-5-11)12-2-6-14-7-3-12/h2-3,6-7,11,13H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGFKSMLJYKCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)methylcarbamate (180 mg, 0.618 mmol, 1 eq) in THF (4 ml) was added dropwise at 0° C. to a suspension of LAH (188 mg, 4.94 mmol, 8 eq) in THF (4 ml) and heated for 16 h at boiling temperature. The reaction mixture was hydrolyzed with H2O:THF (9:1, 2 ml) and 10% NaOH solution (0.4 ml) at 0° C., diluted with THF (25 ml) and stirred for 1 h at RT. The reaction mixture was filtered over Celite and the filtrate was concentrated under reduced pressure. The resulting amine was used in the following stage without being purified further. Yield: 150 mg.
Name
tert-butyl (1-(pyridin-4-yl)piperidin-4-yl)methylcarbamate
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
188 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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